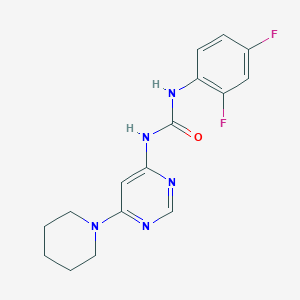

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Description

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a urea-based small molecule featuring a pyrimidine core substituted with a piperidin-1-yl group at the 6-position and a 2,4-difluorophenyl moiety at the terminal urea nitrogen. This compound belongs to a class of kinase inhibitors or antiproliferative agents, leveraging its urea scaffold for hydrogen-bond interactions with biological targets.

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N5O/c17-11-4-5-13(12(18)8-11)21-16(24)22-14-9-15(20-10-19-14)23-6-2-1-3-7-23/h4-5,8-10H,1-3,6-7H2,(H2,19,20,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFSNSFFJXNOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include difluorobenzene, piperidine, and pyrimidine derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to achieve the desired purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Applications De Recherche Scientifique

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has shown potential in various scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be utilized in the production of advanced materials and chemicals.

Mécanisme D'action

The mechanism by which 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Core Structural Variations

The compound’s pyrimidine-piperidine-urea architecture distinguishes it from analogs with alternative heterocycles or substituents:

- Pyrimidine vs. Pyridine cores: Analogs like 5f () use a pyridine core with a 3,4,5-trimethoxyphenoxy substituent, resulting in altered electronic properties and steric bulk compared to the piperidine-substituted pyrimidine in the target compound .

- Substituent Effects : The 2,4-difluorophenyl group in the target compound contrasts with chlorophenyl (e.g., 5i , ) or methoxyphenyl (e.g., 58 , ) groups in analogs, influencing lipophilicity and target binding .

Physicochemical Properties

Key Observations :

Enzyme Inhibition and Cellular Activity

Selectivity and Toxicity

Activité Biologique

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other diseases influenced by enzyme inhibition. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 341.36 g/mol. The structure features a difluorophenyl group and a piperidinyl-pyrimidinyl moiety, which contribute to its biological activity.

1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea primarily acts as an inhibitor of specific enzymes involved in cellular processes. Notably, it has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound limits the availability of tetrahydrofolate, thereby affecting nucleic acid synthesis essential for cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in hypopharyngeal tumor cells (FaDu model) with efficacy surpassing that of established chemotherapeutics like bleomycin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | DHFR inhibition |

| MCF7 (Breast Cancer) | 10.0 | Cell cycle arrest |

Inhibition of Kinases

In addition to DHFR, the compound has shown potential as an inhibitor of various kinases involved in cancer progression. For example, it targets tyrosine kinases such as Abl and MAP kinases, which play crucial roles in signaling pathways associated with cell growth and differentiation .

Case Studies

- Study on FaDu Cells : A recent study evaluated the effects of 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea on FaDu cells. The results indicated a dose-dependent increase in apoptosis markers including caspase activation and PARP cleavage .

- Combination Therapy : Another investigation explored the efficacy of this compound in combination with other chemotherapeutics. It was found that co-treatment enhanced the overall cytotoxic effect compared to monotherapy, suggesting a synergistic mechanism that warrants further investigation .

Safety and Toxicology

Initial toxicological assessments indicate that the compound has a favorable safety profile with minimal adverse effects observed in preclinical models. Studies assessing cardiovascular and neurological impacts have shown no significant toxicity following repeated dosing regimens .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.